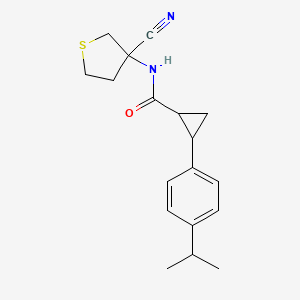

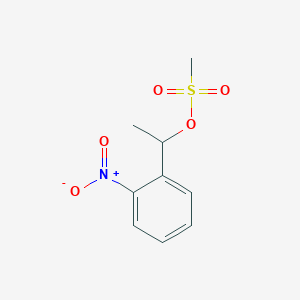

![molecular formula C7H13N B2403364 [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine CAS No. 6226-51-3](/img/structure/B2403364.png)

[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which includes “[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine”, can be achieved through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

The InChI code for “this compound” isInChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7?. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

1. Biological Activities and Conformational Studies

The core structure of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine and similar bicyclic hexanes have been identified as important in various biological activities. These structures serve as conformationally locked analogues in nucleoside building blocks and have applications in natural compound synthesis, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).

2. Synthesis and Pharmacological Characterization

Compounds with a bicyclic core that provides conformational restriction, similar to this compound, have been synthesized and investigated for their pharmacological properties, particularly as ligands for human histamine receptors (Bodensteiner et al., 2013).

3. Conformational Influence in Nucleosides

The bicyclo[3.1.0]hexane template has been used to fix the ring pucker of nucleosides, influencing their biological activity. This approach has led to the development of potent antiherpetic agents and contributes to the understanding of nucleoside and oligonucleotide structure-activity relationships (Marquez et al., 1996).

4. Synthesis of Bioactive Molecules

Bicyclic hexanes like this compound are emerging as motifs in the synthesis of bioactive molecules. Their role in the development of drug candidates, particularly as analogues of diaryl methanamines, highlights their importance in medicinal chemistry (Shelp & Walsh, 2018).

5. Synthesis of Conformationally Locked Carbocyclic Nucleosides

The compound's structure has been utilized in the synthesis of conformationally locked carbocyclic nucleosides. This includes applications in antiviral agents and the development of novel synthetic pathways for these compounds (Ludek & Marquez, 2009).

6. Antimicrobial Applications

Derivatives of this compound have been synthesized and shown to possess antimicrobial activities. This includes the development of new quinoline derivatives with promising antibacterial and antifungal properties (Thomas, Adhikari & Shetty, 2010).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H226, H314, and H335 . These codes indicate that the compound is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine is currently unavailable . These properties would significantly influence the compound’s bioavailability and overall pharmacokinetic profile.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name |

[(1R,5S)-6-bicyclo[3.1.0]hexanyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWULHZMHICFSN-MEKDEQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

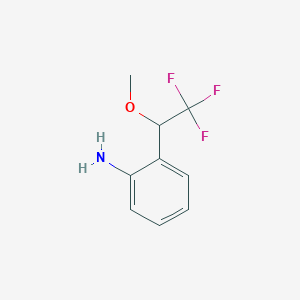

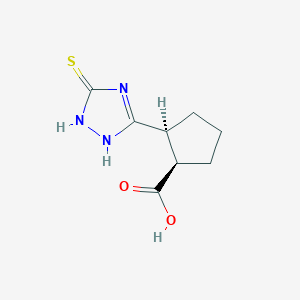

![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)

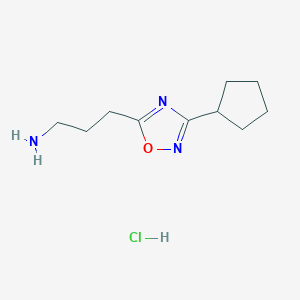

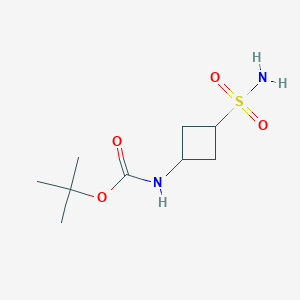

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2403291.png)

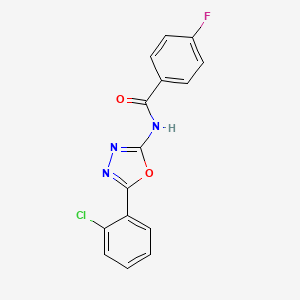

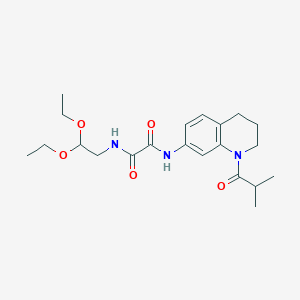

![1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2403292.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)

![5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2403299.png)